molecular formula C7H6N4O B1344982 4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine CAS No. 1018143-02-6

4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B1344982
CAS No.: 1018143-02-6
M. Wt: 162.15 g/mol
InChI Key: WDLMLKUBPKJHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound with the molecular formula C7H6N4O and a molecular weight of 162.15 g/mol . This compound is known for its unique structure, which includes a pyridine ring fused with an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine typically involves the reaction of pyridine derivatives with oxadiazole precursors. One common method involves the reaction of 4-pyridinecarboxylic acid hydrazide with nitrous acid to form the corresponding diazonium salt, which is then cyclized to produce the oxadiazole ring . The reaction conditions often include the use of solvents such as toluene and catalysts like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and biological context.

Properties

IUPAC Name

4-pyridin-4-yl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLMLKUBPKJHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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